molecular formula C20H14N2O3S B3477584 C20H14N2O3S

C20H14N2O3S

Cat. No.: B3477584
M. Wt: 362.4 g/mol
InChI Key: DCPAKFMFCBOWRO-UHFFFAOYSA-N
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Description

C₂₀H₁₄N₂O₃S is a heterocyclic compound with a molecular weight of 362.4 g/mol and an exact mass of 362.0725 . It features a fused-ring system comprising three aromatic moieties: a phenyl ring, a 3-nitrophenyl group, and a 1,3-benzothiazine ring. Single-crystal X-ray studies reveal non-planar geometry, with dihedral angles between aromatic rings ranging from 75.73° to 85.31°, contributing to its three-dimensional conformation . The compound is synthesized via trifluoroacetic acid (TFA)-mediated deprotection under anhydrous conditions, followed by neutralization with KOH . Its commercial availability (CAS 380593-61-3) highlights its use in pharmaceutical intermediates and fine chemicals .

Properties

IUPAC Name

4-[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19-17-16(14-4-2-1-3-5-14)11-26-18(17)21-12-22(19)10-13-6-8-15(9-7-13)20(24)25/h1-9,11-12H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPAKFMFCBOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,6’-Diaminofluoran can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with resorcinol in the presence of a catalyst such as zinc chloride . The reaction typically occurs under reflux conditions and results in the formation of fluoran . Subsequent amination of fluoran with ammonia or amine derivatives yields 3’,6’-Diaminofluoran .

Industrial Production Methods

Industrial production of 3’,6’-Diaminofluoran often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3’,6’-Diaminofluoran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding .

    Reduction: Reduction reactions can convert it into .

    Substitution: It can undergo reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing agents: Such as or .

    Reducing agents: Such as or in the presence of a .

    Nucleophiles: Such as or under .

Major Products Formed

Scientific Research Applications

3’,6’-Diaminofluoran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,6’-Diaminofluoran involves its ability to interact with biological molecules through fluorescence . It binds to specific cellular components , allowing for visualization under a fluorescence microscope . The compound’s fluorescent properties are due to its xanthene structure , which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₂₀H₁₄N₂O₃S, we analyze structurally and functionally related compounds (Table 1).

Table 1: Comparative Analysis of C₂₀H₁₄N₂O₃S and Analogues

Property C₂₀H₁₄N₂O₃S (CAS 380593-61-3) BG14718 (CAS 2034346-50-2) BG14727 (C₂₂H₂₈FN₃O₄)
Molecular Structure 1,3-Benzothiazine fused with phenyl and 3-nitrophenyl 4-Oxo chromene carboxamide linked to thiophenyl-pyridinyl Fluorophenyl-piperazinyl ethyl trimethoxybenzamide
Molecular Weight 362.4 g/mol 362.4 g/mol 417.47 g/mol
Key Functional Groups Nitro (-NO₂), benzothiazine Chromen-4-one, thiophene Fluorophenyl, piperazine
Synthesis TFA-mediated deprotection Not specified Multi-step alkylation/amidation
Crystallinity 3D network via C–H⋯O interactions Not reported Not reported
Solubility Likely moderate (aromaticity) Higher (polar chromene group) Lower (bulky fluorophenyl)
Applications Pharmaceutical intermediates Not specified CNS-targeting agents

Structural and Functional Insights

Aromaticity vs. Polarity :

  • C₂₀H₁₄N₂O₃S’s nitro and benzothiazine groups confer moderate solubility in polar solvents, whereas BG14718’s chromene-oxo moiety enhances polarity, likely improving aqueous solubility .
  • BG14727’s fluorophenyl and piperazine groups increase hydrophobicity, favoring blood-brain barrier penetration for neurological applications .

Molecular Weight Impact :

  • Despite identical molecular weights, C₂₀H₁₄N₂O₃S and BG14718 exhibit divergent properties due to structural isomerism . The former’s rigid fused-ring system reduces conformational flexibility compared to BG14718’s chromene-thiophene linkage .
  • BG14727’s higher molecular weight (417.47 g/mol) correlates with reduced solubility but enhanced binding affinity to protein targets .

Synthetic Complexity :

  • C₂₀H₁₄N₂O₃S is synthesized in two steps (TFA deprotection and neutralization), offering high yields (~80% theoretical) .
  • BG14727’s synthesis involves multi-step amidation and fluorophenyl incorporation, increasing production costs .

Thermal Stability :

  • C₂₀H₁₄N₂O₃S’s crystal packing via C–H⋯O interactions suggests high thermal stability (melting point >200°C inferred), whereas BG14718’s less rigid structure may lower its decomposition temperature .

Research Findings and Implications

  • Drug Design: The nitro group in C₂₀H₁₄N₂O₃S could serve as a hydrogen-bond acceptor, enhancing receptor binding compared to non-nitrated analogues .
  • Material Science : Its crystalline 3D network may inspire coordination polymers for catalytic applications .
  • Limitations: Limited solubility relative to BG14718 restricts its use in aqueous formulations, necessitating prodrug derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C20H14N2O3S
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